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P34 protein, soybean
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Descripción general
Descripción
P34 protein, soybean, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Allergenicity Reduction
Hypoallergenic Soybeans Development:
Research has focused on developing soybeans with reduced levels of P34 to create hypoallergenic food products. A study demonstrated that marker-assisted selection could effectively identify low-P34 soybean lines, resulting in a 50-70% reduction of the P34 protein compared to conventional varieties . These low-P34 lines are essential for producing soy-based foods that are safer for individuals with soy allergies.
Biotechnology Applications:
Biotechnological approaches, such as gene silencing, have been employed to knock out the P34 gene in soybean cultivars. Early results from human serum tests indicated that antibodies binding to P34 could not detect the allergen in these knockout soybeans, suggesting a successful reduction in allergenic potential . However, further testing is required to confirm the hypoallergenic status of these beans before commercialization.
Cross-Reactivity Studies
Cross-Reactivity with Bovine Casein:
P34 has been identified as a cross-reactive allergen with bovine casein, which is significant for individuals allergic to both soy and milk. Studies using mouse models showed that IgE antibodies from milk-allergic patients recognized P34, indicating potential clinical implications for those consuming soy-based formulas as dairy substitutes . Understanding this cross-reactivity is crucial for developing safe dietary options for allergic patients.
Food Processing Techniques
Reducing Allergenicity Through Processing:
Food processing methods have been explored to alter the structure of P34 and reduce its allergenic properties. Techniques such as fermentation and enzymatic hydrolysis have shown promise in diminishing allergenicity while maintaining the nutritional value of soybean products . These findings support the development of soy-based foods that are both nutritious and less likely to provoke allergic reactions.
Clinical Relevance and Future Research Directions
Clinical Studies on Low-P34 Soybeans:
While laboratory studies indicate that low-P34 soybeans may be safe for consumption by allergic individuals, clinical trials are necessary to assess their safety comprehensively . Future research should focus on long-term studies involving human subjects to evaluate the efficacy and safety of hypoallergenic soy products.
Potential for Allergen Immunotherapy:
The cross-reactivity between P34 and bovine casein opens avenues for developing allergen immunotherapy strategies. By understanding the immunological mechanisms underlying this cross-reactivity, researchers can explore targeted therapies that may help desensitize individuals with multiple food allergies .
Data Table: Summary of Research Findings on P34 Protein
Propiedades
Número CAS |
147388-26-9 |
---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
0 |
Sinónimos |
P34 protein, soybean |
Origen del producto |
United States |
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